REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[N:11]=1>C(#N)C>[Br:9][C:10]1[C:15]([Br:8])=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[N:11]=1
|
Name
|
|
Quantity
|
302 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
295 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)OC
|
Name
|
|
Quantity
|
575 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80 to 90° C. for 1 day in a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the crystallized imide was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the resulting residue by silica gel column chromatography (ether:petroleum ether=1:1)
|
Type
|
CUSTOM
|
Details
|
gave
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |